Neononanoic acid

Description

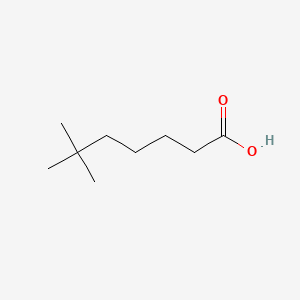

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOISIQFPPAFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208099 | |

| Record name | Neononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59354-78-8 | |

| Record name | Neononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L998HB9ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Neononanoic Acid

Abstract

This compound, a branched-chain carboxylic acid, is a vital intermediate in the synthesis of a wide array of chemical products, including polymers, coatings, and specialty lubricants. Its unique trialkyl acetic acid structure, with a quaternary alpha-carbon, imparts significant steric hindrance that results in exceptional thermal and hydrolytic stability in its derivatives.[1] This technical guide provides a comprehensive overview of the primary synthesis route for this compound—the Koch-Haaf reaction—and details the key analytical techniques employed for its thorough structural elucidation. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Synthesis of this compound

The predominant industrial method for synthesizing this compound and other neo acids is the Koch reaction, or more specifically, the Koch-Haaf reaction when formic acid is used as the carbon monoxide source.[1][2] This acid-catalyzed carbonylation process involves the reaction of a branched alkene, typically isooctene, with carbon monoxide and water under elevated temperature and pressure.[1][3]

The reaction proceeds through the formation of a stable tertiary carbenium ion from the protonation of the alkene.[2] This carbocation is then attacked by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed to yield the final tertiary carboxylic acid product.[2][4] The use of formic acid in the presence of a strong acid like sulfuric acid can generate carbon monoxide in situ, allowing the reaction to proceed under milder conditions.[2][5]

Reaction Pathway: The Koch-Haaf Reaction

The synthesis pathway involves three main steps: carbocation formation, carbonylation, and hydrolysis.

Caption: The Koch-Haaf reaction mechanism for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative synthesis of this compound from isooctene using the Koch-Haaf methodology.

Materials:

-

Isooctene (mixture of isomers)

-

Concentrated Sulfuric Acid (98%)

-

Formic Acid (96%)

-

Diethyl Ether

-

Potassium Hydroxide (KOH) solution (1.4 N)

-

Hydrochloric Acid (HCl) solution (1 N)

-

Ice

Procedure:

-

Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 15.7 g (80 mmol) of concentrated sulfuric acid. Cool the flask in an ice/water bath to maintain a temperature of 15-20°C.[6]

-

Reagent Addition: Prepare a solution of 9.0 g (80 mmol) of isooctene in 4.04 g (96 mmol) of formic acid. Add this solution dropwise to the stirred sulfuric acid over a period of 20-30 minutes, ensuring the internal temperature does not exceed 20°C.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at 15-20°C for an additional 30 minutes.

-

Quenching: Carefully pour the reaction mixture over a beaker containing 100 g of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers. Wash the ethereal layer with a 1.4 N KOH aqueous solution to convert the carboxylic acid to its salt and remove unreacted starting material.[6]

-

Acidification and Isolation: Acidify the aqueous layer with 1 N HCl until the solution is acidic to litmus paper, which will precipitate the this compound.[6]

-

Final Extraction: Extract the this compound from the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Structural Elucidation

The confirmation of the this compound structure requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall connectivity. The general workflow involves sequentially applying these methods to build a complete structural picture.

Analytical Workflow

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data and Interpretation

The following tables summarize the key physical properties and expected spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [7][8] |

| Molecular Weight | 158.24 g/mol | [7][8] |

| CAS Number | 59354-78-8 | [7] |

| IUPAC Name (example isomer) | 6,6-dimethylheptanoic acid | [7] |

| Appearance | Colorless to pale yellow liquid | [9] |

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Region/Shift | Interpretation |

| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid dimer.[10] |

| ~2960 cm⁻¹ (sharp) | C-H stretch of alkyl groups.[10] | |

| ~1710 cm⁻¹ (strong, sharp) | C=O stretch of the carboxylic acid.[10] | |

| ¹H NMR Spectroscopy | 10-12 ppm (broad singlet) | Acidic proton of the -COOH group.[10] |

| 0.8-2.5 ppm (multiplets) | Protons of the branched alkyl chain. | |

| ¹³C NMR Spectroscopy | 160-180 ppm | Carbonyl carbon of the -COOH group.[10] |

| 10-50 ppm | Carbons of the branched alkyl chain. | |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 158 | Molecular ion peak corresponding to C₉H₁₈O₂. |

| Characteristic fragments | Fragmentation pattern reveals the branched alkyl structure. |

Detailed Protocols for Structural Analysis

Infrared (IR) Spectroscopy

Objective: To identify the carboxylic acid functional group via its characteristic O-H and C=O stretching vibrations.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of the purified this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum, looking specifically for a very broad absorption between 2500-3300 cm⁻¹ and a strong, sharp absorption around 1710 cm⁻¹.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and confirm the presence and position of the carboxyl group.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns. Look for a highly deshielded, broad singlet between 10-12 ppm, characteristic of the carboxylic acid proton.[10]

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Analyze the chemical shifts to identify the different carbon environments. The carbonyl carbon of the acid is expected to appear significantly downfield in the 160-180 ppm range.[10]

-

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and to gain further structural information from the molecule's fragmentation pattern.

Methodology (Electron Ionization - EI-MS):

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification or a direct insertion probe.

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization to form a molecular ion (M⁺) and induce fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight (m/z = 158 for C₉H₁₈O₂).

-

Analyze the major fragment ions. The fragmentation pattern will be characteristic of the specific isomeric structure of the branched alkyl chain, providing crucial information to differentiate between possible isomers.

-

References

- 1. This compound | 59354-78-8 | Benchchem [benchchem.com]

- 2. Koch reaction - Wikipedia [en.wikipedia.org]

- 3. US5342979A - Production of tertiary carboxylic acids - Google Patents [patents.google.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H18O2 | CID 6453798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. caloongchem.com [caloongchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. google.com [google.com]

Spectroscopic Profile of 6,6-Dimethylheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6,6-dimethylheptanoic acid, a saturated fatty acid with a unique tertiary butyl group. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 6,6-dimethylheptanoic acid. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.3 | Triplet | 2H | -CH₂-COOH (C2) |

| ~1.6 | Multiplet | 2H | -CH₂- (C3) |

| ~1.3 | Multiplet | 2H | -CH₂- (C4) |

| ~1.2 | Triplet | 2H | -CH₂- (C5) |

| 0.88 | Singlet | 9H | -C(CH₃)₃ (C7 & C6-methyls) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH (C1) |

| ~43 | -CH₂- (C5) |

| ~34 | -CH₂-COOH (C2) |

| ~30 | -C(CH₃)₃ (C6) |

| ~29 | -C(CH₃)₃ (C7 & C6-methyls) |

| ~24 | -CH₂- (C3) |

| ~22 | -CH₂- (C4) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2960, 2870 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1470, 1370 | Medium | C-H bend (alkane) |

| 1280 | Medium | C-O stretch |

| 920 | Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - CH₃]⁺ |

| 115 | Medium | [M - C₃H₇]⁺ |

| 101 | High | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 73 | Medium | [CH₂(CH₂)₂COOH]⁺ |

| 60 | Medium | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

| 45 | Medium | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6,6-dimethylheptanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to approximately 16 ppm, centered at around 6 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy

-

Sample Preparation: As 6,6-dimethylheptanoic acid is expected to be a liquid or a low-melting solid at room temperature, prepare a thin film of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 6,6-dimethylheptanoic acid in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Set the ion source temperature to approximately 200-250 °C.

-

Scan a mass range of m/z 35 to 200.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the observed fragments with known fragmentation mechanisms for carboxylic acids and alkanes.

Visualizations

The following diagrams illustrate key logical workflows and relationships in the spectroscopic analysis of 6,6-dimethylheptanoic acid.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Predicted EI-MS fragmentation of 6,6-dimethylheptanoic acid.

Navigating the Solubility Landscape of Neodecanoic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the solubility characteristics of neodecanoic acid in a variety of organic solvents. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing in-depth data, experimental methodologies, and a novel visualization of its application in transdermal drug delivery systems.

Neodecanoic acid, a branched-chain C10 carboxylic acid, is a key intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals. Its solubility profile is a critical parameter for its application in synthesis, formulation, and drug delivery. This guide aims to provide a clear and concise overview of its behavior in common organic solvents.

Quantitative Solubility of Carboxylic Acids

Due to a lack of extensive quantitative data for neodecanoic acid, this guide utilizes data for its linear isomer, decanoic acid (capric acid), as a representative model for C10 carboxylic acids. This information is crucial for solvent selection and process optimization. The following table summarizes the solubility of decanoic acid in various organic solvents at 20°C.

| Solvent | Chemical Class | Solubility ( g/100 g of solvent) |

| Methanol | Alcohol | 510 |

| Isopropanol | Alcohol | 360 |

| Ethanol | Alcohol | High |

| Acetone | Ketone | 407 |

| n-Hexane | Alkane | 290 |

| Toluene | Aromatic Hydrocarbon | High |

| Diethyl Ether | Ether | High |

| Chloroform | Halogenated Hydrocarbon | High |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~3.4 |

| Dimethylformamide (DMF) | Amide | ~0.5 (for the sodium salt) |

| Water | ~0.015 |

Note: Data for ethanol, toluene, diethyl ether, and chloroform indicate high solubility, though specific quantitative values at 20°C were not available in the reviewed literature. The values for DMSO and DMF are for decanoic acid and its sodium salt, respectively, and are presented as mg/mL. The significant difference in solubility highlights the impact of the salt form on polarity and solubility.

Experimental Determination of Solubility: A Methodological Overview

The determination of solubility of a compound like neodecanoic acid in organic solvents is a fundamental experimental procedure. A widely used and reliable method is the gravimetric method. This protocol provides a detailed workflow for this determination.

Gravimetric Method for Solubility in Organic Solvents

Objective: To determine the saturation solubility of neodecanoic acid in a specific organic solvent at a controlled temperature.

Materials:

-

Neodecanoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of neodecanoic acid to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the neodecanoic acid. The temperature should be below the boiling point of neodecanoic acid but above that of the solvent.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete solvent evaporation.

-

The final weight represents the mass of the dissolved neodecanoic acid.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dissolved neodecanoic acid from the total mass of the solution.

-

Solubility is then expressed as grams of neodecanoic acid per 100 grams of solvent.

-

Application in Drug Development: A Workflow for Evaluating Penetration Enhancers

Neodecanoic acid and its derivatives are recognized for their potential as penetration enhancers in transdermal drug delivery systems. These compounds can reversibly disrupt the stratum corneum, the primary barrier of the skin, facilitating the permeation of active pharmaceutical ingredients (APIs). The following diagram illustrates a typical workflow for evaluating the efficacy of a potential penetration enhancer like neodecanoic acid.

Caption: Workflow for the evaluation of a penetration enhancer.

This comprehensive guide serves as a valuable tool for scientists and researchers, enabling informed decisions in the laboratory and accelerating the development of innovative pharmaceutical products. The provided data and methodologies are intended to support the efficient and effective use of neodecanoic acid in its various applications.

A Technical Guide to the Thermal Stability and Decomposition of Neodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of neodecanoic acid. Due to the limited availability of public data on the free acid, this guide leverages information on its ester derivatives, particularly those used in high-temperature applications, to infer its thermal characteristics. This approach provides valuable insights for researchers and professionals in drug development and other fields where the thermal behavior of neodecanoic acid is a critical parameter.

Introduction to Neodecanoic Acid and its Thermal Stability

Neodecanoic acid is a mixture of branched-chain C10 carboxylic acids. Its unique structure, characterized by a highly branched alkyl group, imparts properties such as high oxidative and thermal stability to its derivatives. These characteristics are particularly valuable in the formulation of high-performance lubricants and polymers. In the pharmaceutical industry, understanding the thermal stability of molecules like neodecanoic acid is crucial for drug formulation, processing, and storage, as thermal degradation can lead to loss of efficacy and the formation of potentially harmful byproducts.

This guide summarizes the available data on the thermal properties of neodecanoic acid and its derivatives, details relevant experimental protocols for thermal analysis, and discusses potential decomposition pathways.

Quantitative Thermal Decomposition Data

| Property | Value | Source Citation |

| Boiling Point | 245 - 265 °C | [1] |

| Flash Point | >100 °C | [1] |

| Autoignition Temperature | >300 °C | [1] |

| Decomposition Onset (Inferred from Esters) | Estimated > 200 °C (Catalyzed) | |

| Primary Decomposition Products (Under Inert Atmosphere) | Alkenes, Carbon Dioxide (hypothesized) | |

| Combustion Products (In Air) | Carbon Monoxide, Carbon Dioxide | [1] |

Note: The decomposition onset is inferred from studies on neodecanoic acid esters used in synthetic lubricants, which suggest stability up to approximately 200°C in the presence of metals that can catalyze decomposition. The decomposition products under inert atmosphere are hypothesized based on common decomposition pathways for carboxylic acids.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of neodecanoic acid, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which neodecanoic acid begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of neodecanoic acid (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of neodecanoic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen or argon atmosphere.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected decomposition range at a controlled rate (e.g., 10 °C/min).

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are identified as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile products formed during the thermal decomposition of neodecanoic acid in an inert atmosphere.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A microgram-scale sample of neodecanoic acid is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert carrier gas (e.g., helium). This rapid heating, known as pyrolysis, breaks the molecule into smaller, volatile fragments.

-

GC Separation: The volatile pyrolysis products (pyrolysates) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries to identify the chemical structure of each decomposition product.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a hypothesized decomposition pathway for neodecanoic acid.

References

In-Depth Technical Guide: Health and Safety Data for 6,6-Dimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 6,6-dimethylheptanoic acid. The following information is compiled from data on structurally related fatty acids and general toxicological principles. All data presented should be treated as estimations and verified through specific experimental testing.

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety information for 6,6-dimethylheptanoic acid. Due to a scarcity of direct studies on this specific branched-chain fatty acid, this document leverages data from analogous compounds and established testing protocols to offer guidance for handling, safety assessment, and potential biological investigation. The guide includes physicochemical properties, toxicological data, hazard classifications, and detailed experimental methodologies for key safety endpoints. Additionally, it explores potential biological signaling pathways, such as those related to inflammation and apoptosis, that may be influenced by this class of molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 6,6-dimethylheptanoic acid is presented below. This information is crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as for designing appropriate experimental conditions.

| Property | Value | Source |

| Chemical Name | 6,6-Dimethylheptanoic Acid | - |

| CAS Number | 15898-92-7 | [1][2] |

| Molecular Formula | C9H18O2 | [3][4][5] |

| Molecular Weight | 158.24 g/mol | [3][4][5] |

| Physical Form | Liquid | [6] |

| Boiling Point | 92-92.5 °C at 90 Torr | [2] |

| Density | 0.8563 g/cm³ (Predicted) | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | [2] |

| LogP | 2.67750 | [3] |

Toxicological Profile

| Endpoint | GHS Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Corrosion, Exclamation mark | Danger |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Corrosion | Danger |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Exclamation mark | Danger |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to assessing the health and safety of organic acids like 6,6-dimethylheptanoic acid. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a framework for assessing the skin irritation potential of a substance using a reconstructed human epidermis model.

Methodology:

-

Model Preparation: A commercially available RhE model, which consists of normal human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, is used.

-

Test Substance Application: A small volume (e.g., 25 µL) or mass (e.g., 25 mg) of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

-

Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface using a buffered saline solution.

-

Post-Incubation: The tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The amount of formazan produced is quantified spectrophotometrically.

-

Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

Caption: Workflow for In Vitro Skin Irritation Testing.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This method is used to identify chemicals that cause serious eye damage.

Methodology:

-

Model Preparation: A commercially available RhCE model is used.

-

Test Substance Application: The test substance is applied to the epithelial surface of the cornea model.

-

Exposure and Incubation: Tissues are exposed to the test substance for a short duration (e.g., 30 minutes).

-

Rinsing and Post-Incubation: The substance is rinsed off, and the tissues are incubated in fresh medium for a defined period.

-

Viability Assessment: Similar to the skin irritation test, cell viability is measured using MTT or another suitable viability assay.

-

Data Interpretation: A chemical is classified as causing serious eye damage if the tissue viability falls below a certain threshold (e.g., 60%).

Potential Biological Activities and Signaling Pathways

While specific data for 6,6-dimethylheptanoic acid is lacking, related fatty acids have been reported to possess anti-inflammatory, antifungal, and pro-apoptotic properties. The following sections describe the general mechanisms and signaling pathways that may be relevant.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

Many fatty acids exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Potential Mechanism: 6,6-dimethylheptanoic acid may inhibit the activation of the IκB kinase (IKK) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Pro-Apoptotic Activity: Intrinsic Apoptosis Pathway

Some fatty acids have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic or mitochondrial pathway.

Potential Mechanism: 6,6-dimethylheptanoic acid could potentially induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and cell death.

Caption: Potential Induction of the Intrinsic Apoptosis Pathway.

Antifungal Activity

The antifungal activity of fatty acids is generally attributed to their ability to disrupt the fungal cell membrane.[3][6][7][8]

Potential Mechanism: The lipophilic nature of 6,6-dimethylheptanoic acid would allow it to intercalate into the fungal cell membrane, disrupting its integrity and leading to increased permeability. This can result in the leakage of essential intracellular components and ultimately, cell death.

Handling and Storage

Based on the available GHS classifications, the following handling and storage precautions are recommended:

-

Handling: Wear protective gloves, clothing, and eye/face protection.[8][9] Use only in a well-ventilated area. Avoid breathing vapors or mist.[8][9] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][10] Store locked up.[9]

Conclusion

While specific experimental health and safety data for 6,6-dimethylheptanoic acid is limited, the available information suggests that it should be handled as a substance that can cause skin, eye, and respiratory irritation. The provided experimental protocols offer a roadmap for generating specific data for a comprehensive risk assessment. Furthermore, its structural similarity to other bioactive fatty acids suggests potential for further investigation into its anti-inflammatory, pro-apoptotic, and antifungal properties. All work with this compound should be conducted with appropriate personal protective equipment and in a well-ventilated environment.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

- 6. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Environmental Fate of Branched-Chain Nonanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of branched-chain nonanoic acids, with a focus on their biodegradation, photodegradation, hydrolysis, and sorption in the environment. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support environmental risk assessment and research.

Executive Summary

Branched-chain nonanoic acids are carboxylic acids with a nine-carbon chain and one or more methyl groups. A prominent example is 3,5,5-trimethylhexanoic acid, an isomer of nonanoic acid. The environmental fate of these compounds is largely dictated by their chemical structure. Generally, they exhibit low water solubility and a high affinity for organic matter, which influences their distribution and persistence in the environment. While not readily biodegradable, they are susceptible to primary degradation by microorganisms. Information on their abiotic degradation through photodegradation and hydrolysis is limited. Their high octanol-water partition coefficient suggests a potential for bioaccumulation, though this may be mitigated by metabolic transformation.

Physicochemical Properties and Environmental Distribution

The environmental distribution of branched-chain nonanoic acids is heavily influenced by their physicochemical properties. Key parameters for 3,5,5-trimethylhexanoic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [N/A] |

| Molecular Weight | 158.24 g/mol | [N/A] |

| Water Solubility | Very low | [1] |

| n-Octanol/Water Partition Coefficient (log Pow) | > 6 | [1] |

| Adsorption/Desorption Coefficient (log Koc) | > 5 | [1] |

The high log Pow and log Koc values indicate a strong tendency for these compounds to partition from water into organic phases, such as soil organic matter and lipids in organisms.[1] This suggests that if released into the environment, they are likely to be found in soil and sediment rather than in the water column.

Biodegradation

Branched-chain nonanoic acids are not considered to be readily biodegradable. However, studies have shown that they can undergo primary degradation by microorganisms.

Biodegradation Data

| Test Substance | Test Guideline | Inoculum | Exposure Period | Biodegradation | Reference |

| Notified chemical containing 3,5,5-trimethylhexanoic acid | OECD TG 301 C (Modified MITI Test) | Activated sludge | 28 days | 59% (based on BOD) | [1] |

During a 28-day study, a substance containing 3,5,5-trimethylhexanoic acid showed 59% biodegradation based on Biochemical Oxygen Demand (BOD).[1] Although this does not meet the criteria for "readily biodegradable," the study indicated that the parent substance underwent primary degradation, with no detectable notified chemical remaining after 28 days.[1]

Biodegradation Pathway

The microbial degradation of branched-chain fatty acids typically proceeds through a series of enzymatic reactions. The initial steps involve the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by β-oxidation. The presence of methyl branches can hinder the standard β-oxidation process, often requiring additional enzymatic steps for rearrangement.

The degradation of branched-chain amino acids (leucine, isoleucine, and valine) leads to the formation of branched-chain acyl-CoA esters, which are precursors for the synthesis of branched-chain fatty acids. The catabolism of these precursors involves enzymes such as branched-chain α-keto acid dehydrogenase.

Caption: Generalized biodegradation pathway of branched-chain nonanoic acids.

Experimental Protocol: Ready Biodegradability (OECD TG 301 C)

The Ready Biodegradability Test OECD TG 301 C (Modified MITI Test I) is designed to screen chemicals for their ready biodegradability in an aerobic aqueous medium.

Methodology:

-

Test Substance: The notified chemical containing 3,5,5-trimethylhexanoic acid.

-

Inoculum: Activated sludge from a wastewater treatment plant.

-

Exposure Period: 28 days.

-

Analytical Monitoring:

-

Degradation product measurement: Reverse phase High-Performance Liquid Chromatography (HPLC).

-

Dissolved Organic Carbon (DOC): TOC analyser.

-

Biochemical Oxygen Demand (BOD): Closed system oxygen consumption measuring apparatus.

-

-

Procedure:

-

A solution or suspension of the test substance in a mineral medium is inoculated with a small amount of activated sludge.

-

The mixture is incubated in the dark in a sealed vessel at a constant temperature.

-

The consumption of oxygen is measured over the 28-day period.

-

The percentage of biodegradation is calculated based on the ratio of the measured BOD to the theoretical oxygen demand (ThOD).

-

Control experiments with a reference substance (e.g., aniline) are run in parallel to validate the test system.[1]

-

Photodegradation

Limited information is available on the photodegradation of branched-chain nonanoic acids. Carboxylic acids, in general, do not strongly absorb sunlight, suggesting that direct photodegradation is likely to be a slow process. However, indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals, may contribute to their environmental removal.

Hydrolysis

Carboxylic acids are generally stable to hydrolysis under environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for branched-chain nonanoic acids.

Sorption in Soil and Sediment

The high log Koc value (>5) for 3,5,5-trimethylhexanoic acid indicates that it will strongly adsorb to soil and sediment organic matter.[1] This strong sorption will limit its mobility in the environment, reducing the potential for leaching into groundwater.

Experimental Protocol: Adsorption/Desorption (OECD TG 106)

The Adsorption - Desorption Using a Batch Equilibrium Method (OECD TG 106) is used to determine the adsorption and desorption potential of a chemical in soil.

Methodology:

-

Test Substance: The branched-chain nonanoic acid of interest.

-

Soil Samples: A minimum of five different soil types with varying organic carbon content, pH, and texture.

-

Procedure:

-

Adsorption Phase:

-

Aqueous solutions of the test substance at various concentrations are added to soil samples.

-

The soil-solution mixtures are agitated for a predetermined time to reach equilibrium.

-

After equilibration, the phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by mass balance.

-

-

Desorption Phase:

-

The soil from the adsorption phase is resuspended in a fresh solution (without the test substance).

-

The mixture is agitated to allow for desorption.

-

The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

-

-

-

Data Analysis:

-

The adsorption and desorption data are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Bioaccumulation

The high n-octanol/water partition coefficient (log Pow > 6) suggests a potential for bioaccumulation.[1] However, the potential for biodegradation, even if not rapid, combined with limited exposure to the aquatic environment, suggests that the overall potential for bioaccumulation may be low.[1]

Conclusion

Branched-chain nonanoic acids are expected to persist in the environment to some extent due to their resistance to ready biodegradation. Their strong affinity for organic matter will lead to their accumulation in soil and sediment, limiting their mobility. While primary biodegradation occurs, the ultimate fate and the formation of potential persistent metabolites require further investigation. The lack of data on photodegradation and hydrolysis highlights a need for further research to fully understand the environmental fate of this class of compounds. The experimental protocols outlined in this guide provide a framework for generating the necessary data for a comprehensive environmental risk assessment.

References

Unveiling Neononanoic Acid: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neononanoic acid, a term not commonly found in standard chemical literature, likely refers to a branched-chain isomer of nonanoic acid. Nonanoic acid is a nine-carbon saturated fatty acid. While the straight-chain n-nonanoic acid (also known as pelargonic acid) is well-documented, this guide delves into the less-explored realm of its branched-chain counterparts, which are thought to be the true identity of "this compound." These branched-chain fatty acids (BCFAs) are gaining interest in the scientific community for their unique properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of these C9 branched-chain fatty acids, along with detailed experimental protocols for their analysis.

Discovery and Natural Occurrence

The formal "discovery" of a compound specifically named this compound is not documented. However, various branched isomers of nonanoic acid have been identified in nature. These C9 BCFAs are primarily products of microbial metabolism and are found in various foods and biological systems.

Key Natural Sources:

-

Ruminant Products: Milk, cheese, and meat from ruminant animals such as cows, sheep, and goats are significant dietary sources of BCFAs. These compounds are synthesized by the microorganisms in the rumen.

-

Fermented Foods: Certain fermented foods, particularly those involving bacterial fermentation, contain detectable levels of BCFAs. For instance, some types of fermented milk and cheese show the presence of various short- and medium-chain fatty acids.

-

Animal Fats: Specific branched-chain fatty acids have been identified as key flavor components in animal fats. For example, 4-methylnonanoic acid is a compound that contributes to the characteristic flavor of sheep and goat meat[1].

Data Presentation: Quantitative Analysis of C9 Fatty Acids in Natural Sources

While specific quantitative data for a C9 branched-chain fatty acid definitively labeled "this compound" is scarce, the following table provides an example of the concentration of the straight-chain C9 analog, nonanoic acid, found in fermented milk. This serves as a reference for the potential concentration range of C9 fatty acids in natural products.

| Fatty Acid | Natural Source | Concentration (µg/L) | Analytical Method |

| Nonanoic Acid | Fermented Milk | 1.69–2.99 | SPME-GC-MS |

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids is distinct from that of straight-chain fatty acids. It utilizes branched-chain amino acids as primers. The pathway is particularly active in certain bacteria.

Key Steps in Biosynthesis:

-

Primer Synthesis: The synthesis is initiated with short, branched-chain acyl-CoA primers. These primers are derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.

-

Elongation: The primer is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.

-

Termination: The elongation process continues until a fatty acid of the desired chain length (in this case, C9) is formed.

Below is a diagram illustrating the general biosynthetic pathway of branched-chain fatty acids.

Caption: General biosynthetic pathway of branched-chain fatty acids.

Experimental Protocols: Analysis of Branched-Chain Fatty Acids

The analysis of branched-chain fatty acids in biological and food matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of Fatty Acids (as Methyl Esters) in Milk

This protocol outlines a standard procedure for the extraction and analysis of fatty acids, including branched-chain isomers, from a milk sample.

1. Lipid Extraction:

-

Objective: To isolate the total lipid fraction from the milk sample.

-

Procedure:

-

Homogenize a known quantity of the milk sample.

-

Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

-

Add an internal standard (e.g., a fatty acid not expected in the sample, like C17:0) to the extraction solvent for quantification.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Evaporate the solvent from the lipid-containing organic phase under a stream of nitrogen.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Objective: To convert the fatty acids into their more volatile methyl esters for GC analysis.

-

Procedure:

-

To the dried lipid extract, add a methanolic solution of a catalyst (e.g., 2% H₂SO₄ in methanol or BF₃ in methanol).

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to facilitate the transesterification of esterified fatty acids and the esterification of free fatty acids.

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Collect the hexane layer containing the FAMEs.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A polar capillary column (e.g., SP-2560 or CP-Sil 88) is typically used for good separation of FAME isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an injection volume of 1-2 µL.

-

Oven Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs.

-

-

Identification and Quantification:

-

FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification is achieved by integrating the peak areas of the identified FAMEs and comparing them to the peak area of the internal standard.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the GC-MS analysis of branched-chain fatty acids.

Caption: Workflow for the analysis of BCFAs using GC-MS.

Conclusion

While the term "this compound" remains ambiguous in formal chemical nomenclature, it most plausibly represents a branched-chain isomer of nonanoic acid. These C9 BCFAs are naturally occurring compounds, primarily found in ruminant-derived products and some fermented foods, with their biosynthesis originating from branched-chain amino acids. The analysis of these compounds requires specialized protocols, typically involving lipid extraction, derivatization, and GC-MS. Further research is warranted to fully elucidate the specific isomers present in different natural sources, their quantitative levels, and their potential biological significance, which could be of considerable interest to the fields of food science, microbiology, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,6-Dimethylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,6-dimethylheptanoic acid. The method described is the carbonation of a Grignard reagent, a robust and widely applicable procedure for the formation of carboxylic acids.

Introduction

6,6-Dimethylheptanoic acid is a saturated fatty acid with a distinctive tertiary butyl group at the terminus of its aliphatic chain. This structural feature can impart unique lipophilic and steric properties to molecules, making it a valuable building block in medicinal chemistry and materials science. The synthesis protocol outlined below involves the formation of a Grignard reagent from 1-bromo-5,5-dimethylhexane, followed by its reaction with carbon dioxide (as dry ice) and subsequent acidic workup to yield the desired carboxylic acid.[1][2][3][4]

Reaction Scheme

The overall synthetic pathway can be summarized in two main steps:

-

Formation of the Grignard Reagent: 1-bromo-5,5-dimethylhexane reacts with magnesium metal in anhydrous diethyl ether to form 5,5-dimethylhexylmagnesium bromide.

-

Carbonation and Workup: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide.[5][6] Subsequent protonation with a strong acid yields 6,6-dimethylheptanoic acid.[5][7]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.22 g (50 mmol) | Must be dry. |

| 1-Bromo-5,5-dimethylhexane | C8H17Br | 193.12 | 7.73 g (40 mmol) | |

| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 100 mL | Dried over sodium/benzophenone. |

| Iodine | I2 | 253.81 | 1-2 small crystals | To initiate the Grignard reaction. |

| Dry Ice | CO2 | 44.01 | ~50 g | Solid carbon dioxide. |

| Hydrochloric Acid, 6 M | HCl | 36.46 | ~50 mL | For acidic workup. |

| Diethyl Ether | (C2H5)2O | 74.12 | ~100 mL | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | ~100 mL | For washing. |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | For drying. |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

Part 1: Formation of the Grignard Reagent

-

Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Grignard reagents are highly sensitive to moisture.[5]

-

Initiation: Place the magnesium turnings (1.22 g, 50 mmol) and a magnetic stir bar in the three-necked flask. Assemble the condenser and dropping funnel. Add a small crystal of iodine to the flask.

-

Addition of Alkyl Halide: Dissolve 1-bromo-5,5-dimethylhexane (7.73 g, 40 mmol) in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add a small amount (about 5 mL) of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Reaction: Once the reaction has started, add the remaining solution of 1-bromo-5,5-dimethylhexane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The final solution should be a cloudy, grayish-brown.

Part 2: Carbonation and Workup

-

Carbonation: Cool the Grignard reagent solution to room temperature. In a separate beaker, carefully crush approximately 50 g of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with gentle swirling. A vigorous reaction will occur.

-

Acidification: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A viscous mass will form. Slowly add 50 mL of 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve the remaining magnesium salts. The mixture should separate into two layers.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine all the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any unreacted acid. Then, wash with 50 mL of brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Part 3: Purification

The crude product can be purified by vacuum distillation or column chromatography to yield pure 6,6-dimethylheptanoic acid.

Data Summary

| Parameter | Value |

| Reactants | |

| Magnesium | 1.22 g |

| 1-Bromo-5,5-dimethylhexane | 7.73 g |

| Product (Theoretical) | |

| Molar Mass | 158.24 g/mol |

| Theoretical Yield | 6.33 g |

| Physical Properties | |

| Boiling Point | 92-92.5 °C at 90 Torr[8] |

| Density | 0.8563 g/cm³[8] |

Visual Workflow

References

- 1. orgosolver.com [orgosolver.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Isomers

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by methyl branches along their aliphatic chain. They are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation and as biomarkers for various physiological and pathological states. The accurate identification and quantification of BCFA isomers, such as iso- and anteiso- forms, present a significant analytical challenge due to their structural similarity and co-elution with straight-chain fatty acid (SCFA) isomers. This application note provides a detailed protocol for the analysis of BCFA isomers using gas chromatography-mass spectrometry (GC-MS), including sample preparation, derivatization, and optimized GC-MS parameters.

Introduction

Branched-chain fatty acids are primarily saturated fatty acids with one or more methyl groups on the carbon chain. The most common forms are the iso- series, with a methyl group on the penultimate carbon, and the anteiso- series, with a methyl group on the antepenultimate carbon from the methyl end. These structural variations influence the physicochemical properties of membranes and are involved in various biological processes. The analysis of BCFAs is crucial in fields such as microbiology, clinical diagnostics, and nutrition.

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of fatty acid isomers. However, the inherent volatility of free fatty acids necessitates a derivatization step to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs).[1][2] This note details a robust GC-MS method for the comprehensive profiling of BCFA isomers.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

Meticulous sample collection and preparation are critical for accurate fatty acid profiling.[3] The following protocol is a general guideline and may require optimization based on the sample matrix.

Materials:

-

Biological sample (e.g., bacterial cell pellet, plasma, tissue)

-

Methanol

-

Hydrochloric Acid (HCl)

-

Isooctane

-

Internal Standards (e.g., deuterated fatty acids)[4]

-

1N Potassium Hydroxide (KOH)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenization: For tissue samples, homogenize approximately 5-10 mg in methanolic HCl.[5] For plasma, use around 200 µL. For cell pellets, a cell count of approximately 0.5 million is a common starting point.[4]

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., deuterated fatty acid mixture) to the homogenized sample. This is crucial for accurate quantification by compensating for sample loss during preparation and analysis.[4][5]

-

Hydrolysis (for total fatty acid analysis): To release esterified fatty acids, add 500 µL of 1N KOH to the methanolic sample suspension. Vortex and incubate for 1 hour. Neutralize the reaction by adding 500 µL of 1N HCl and confirm the pH is below 5.[4]

-

Extraction: Add two volumes of isooctane to the sample, vortex vigorously for 3 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the phases.[4][5]

-

Collection: Carefully collect the upper organic layer containing the lipids. Repeat the extraction step once more and combine the organic extracts.[5]

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is essential to increase the volatility of fatty acids for GC analysis.[6][7] Transesterification using an acidic catalyst is a widely used method.[2][8]

Materials:

-

Dried lipid extract

-

Acetyl-chloride in methanol (or Boron trifluoride-methanol solution)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Reaction: Add 1 ml of acetyl-chloride in methanol to the dried lipid extract.

-

Incubation: Cap the vial tightly and heat at a controlled temperature. A lower temperature (room temperature) can prevent the isomerization of cis/trans double bonds in unsaturated fatty acids.[8] For saturated BCFAs, heating at a higher temperature (e.g., 95°C) for a specified time can be employed.

-

Quenching: After cooling, add 1 ml of saturated NaCl solution to stop the reaction.

-

Extraction of FAMEs: Add 200 µL of hexane, vortex for 3 minutes, and centrifuge for 5 minutes.[9]

-

Collection: Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

III. GC-MS Analysis

The separation of BCFA isomers requires a polar capillary column and an optimized temperature program.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Parameters (Example): [5][8][9]

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Program:

-

Initial temperature: 80°C, hold for 0.5 min

-

Ramp 1: 10°C/min to 170°C, hold for 0.5 min

-

Ramp 2: 5°C/min to 220°C, hold for 5 min

-

-

Carrier Gas: Helium

-

Transfer Line Temperature: 280°C

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. SIM mode offers higher sensitivity and is recommended for targeted quantification.[8][9]

Data Presentation

Quantitative analysis of BCFAs is typically performed using stable isotope dilution with deuterated internal standards.[5] The following table summarizes representative limits of detection (LOD) and quantification (LOQ) for various short-chain fatty acids, including branched-chain isomers, achieved with a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization.

| Fatty Acid | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantitation (LOQ) (µM) |

| Isobutyric acid | 9.87 | 0.488 | 0.977 |

| Butyric acid | 10.19 | 0.244 | 0.488 |

| 2-Methylbutyric acid | 10.74 | 0.244 | 0.488 |

| Isovaleric acid | 10.84 | 0.244 | 0.488 |

| Valeric acid | 11.24 | 0.244 | 0.488 |

| (Data adapted from a study on short-chain fatty acid analysis)[9][10] |

Visualization of Experimental Workflow

The overall experimental process for the GC-MS analysis of BCFA isomers can be visualized as a sequential workflow.

Caption: Workflow for GC-MS analysis of branched-chain fatty acids.

Advanced Topic: Stable Isotope Labeling

For studies investigating the metabolism and biosynthesis of BCFAs, stable isotope labeling can be employed.[11][12][13] In this approach, cells or organisms are cultured with labeled precursors (e.g., ¹³C-labeled amino acids), and the incorporation of the stable isotopes into the BCFAs is monitored by MS. This allows for the elucidation of metabolic pathways and the relative contributions of synthesis versus uptake.[12][13]

References

- 1. scilit.com [scilit.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sample Collection and Preparation Tips for Fatty Acid Profiling - Creative Proteomics [creative-proteomics.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Revealing Fatty Acid Heterogeneity in Staphylococcal Lipids with Isotope Labeling and RPLC−IM−MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular Fatty Acid Analysis in Macrophage Using Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Purification of Neononanoic Acid by High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed methodology for the purification of neononanoic acid using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of reverse-phase chromatography, a widely applicable technique for the separation of moderately non-polar compounds like this compound. This application note is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. The described method is robust and can be adapted for similar branched-chain fatty acids.

Introduction

This compound is a branched-chain carboxylic acid with various industrial and research applications. For many of these applications, particularly in pharmaceutical and biological studies, a high degree of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from a mixture.[1][2][3] This protocol details a preparative reverse-phase HPLC method for the effective purification of this compound. The fundamental principle involves the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4]

Materials and Equipment

2.1. Reagents

-

This compound (crude or semi-purified)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (or Phosphoric acid, HPLC grade)

-

Methanol (HPLC grade, for cleaning)

-

Isopropanol (HPLC grade, for cleaning)

2.2. Equipment

-

Preparative HPLC system equipped with:

-

Solvent reservoir

-

High-pressure pump

-

Injector (manual or automated)

-

Preparative HPLC column

-

UV-Vis detector

-

Fraction collector

-

-

Analytical HPLC system (for purity analysis)

-

Rotary evaporator

-

Glass vials and collection tubes

-

Syringe filters (0.45 µm)

-

pH meter

-

Sonicator

Experimental Protocol

3.1. Sample Preparation

-

Dissolution: Dissolve the crude this compound sample in the initial mobile phase composition (e.g., a mixture of acetonitrile and water). The concentration should be as high as possible without causing precipitation, a technique known as concentration overloading to maximize throughput.[5]

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

3.2. HPLC Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters may require optimization based on the specific HPLC system and the purity of the starting material.

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 70% B to 95% B over 20 min | 70% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Injection Volume | 10 µL | 1-5 mL (or as determined by loading study) |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temp. | 30 °C | 30 °C |

3.3. Purification and Fraction Collection

-

System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.

-

Sample Injection: Inject the prepared this compound sample onto the column.

-

Fraction Collection: Monitor the chromatogram in real-time. Begin fraction collection just before the this compound peak begins to elute and stop collection just after the peak returns to baseline. This can be done based on time or detector signal thresholds.[6]

-

Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation